Cyclopentyldichlorosilane

Description

Significance of Organosilicon Compounds in Contemporary Chemical Science

Organosilicon compounds, which are molecules containing a silicon-carbon bond, represent a vital and rapidly advancing area of modern chemistry. uakron.edu Their importance stems from a unique combination of properties derived from the silicon atom, which imparts characteristics distinct from their purely carbon-based counterparts. ebsco.com The silicon-carbon bond is generally stable, allowing for the creation of robust molecules. uakron.edu This stability, coupled with the ability to design highly reactive or selective organosilicon reagents, has made them indispensable tools in organic synthesis, where they function as protecting groups, reaction intermediates, and catalysts. uakron.eduresearchgate.net

Beyond their role in synthesis, organosilicon compounds are fundamental building blocks for a vast array of materials. researchgate.netgoogle.com They form the basis of silicones, a class of polymers with a silicon-oxygen backbone (siloxane). ebsco.com These materials exhibit exceptional thermal stability, resistance to oxidation, and hydrophobicity, leading to widespread use in commercial products such as sealants, adhesives, coatings, and medical devices. ebsco.comwikipedia.org The continuous development in organosilicon chemistry facilitates the creation of new materials with tailored properties, driving innovation in fields from materials science to pharmaceuticals. uakron.edugoogle.com

Overview of Cyclopentyldichlorosilane as a Key Monomer in Advanced Materials Synthesis

Within the broader class of organosilicon compounds, this compound (C₅H₉SiHCl₂) emerges as a crucial monomer for the synthesis of specialized polymers. It is a member of the cycloaliphatic dichlorosilane (B8785471) family, which is used to create advanced polysiloxanes with unique characteristics. The primary route for its synthesis involves the reaction of cyclopentene (B43876) with dichlorosilane (H₂SiCl₂) under conditions of high pressure and temperature. uakron.eduacs.org

The principal application of this compound is as a precursor for producing high molecular weight polysiloxanes. uakron.eduacs.org The synthesis process involves a multi-step approach:

Monomer Synthesis: Cyclopentene is reacted with dichlorosilane to yield this compound. acs.org

Oligomerization: The monomer then undergoes hydrolytic polymerization or oligomerization to form cyclic oligomers, which are small, low molecular weight rings. uakron.eduacs.org

Polymerization: These cyclic oligomers are subjected to an acid-catalyzed ring-opening polymerization to produce high molecular weight polysiloxane chains. uakron.eduacs.org

The incorporation of the bulky cyclopentyl group onto the siloxane backbone significantly influences the final polymer's properties. Research has shown that these cycloaliphatic substituents raise the glass transition temperature (Tg) of the resulting polysiloxane compared to the more common methyl-substituted polysiloxanes. uakron.edugoogle.comacs.org This modification results in materials with enhanced thermal stability and specific mechanical properties, making them suitable for applications such as UV-curable coatings and other advanced materials where durability and a higher operating temperature range are required. uakron.edu

Historical Context and Evolution of Research on this compound

The study of organosilicon compounds has a rich history dating back to the 19th century, with foundational work by chemists like Charles Friedel and James Crafts. wikipedia.org However, the field was significantly advanced in the early 20th century by Frederic Stanley Kipping, who is widely regarded as a pioneer in the area. ebsco.comwikipedia.orgcore.ac.uk Between 1899 and 1944, Kipping published a remarkable series of papers on the organic compounds of silicon, was the first to use Grignard reagents for making alkyl- and arylsilanes, and coined the term "silicone." core.ac.ukbritannica.com His extensive research laid the essential groundwork for the future development of silicone polymers and their commercialization in the 1940s. ebsco.comcore.ac.uk

While Kipping's early work established the fundamental chemistry of organosilanes, the focus on more complex and specialized monomers like this compound is a more recent development. The evolution of polymer science created a demand for materials with highly specific and enhanced properties, which could not be met by standard polysiloxanes like polydimethylsiloxane (B3030410). This led researchers to explore the impact of incorporating different organic groups onto the siloxane backbone.

A notable milestone in the specific research of this compound was the work published by D.P. Dworak and M.D. Soucek in 2004. uakron.edu Their research detailed a synthetic scheme to create cationically polymerizable cyclopentyl-substituted polysiloxanes for use in photo-curing applications. uakron.eduacs.org This work demonstrated a clear pathway from the this compound monomer to a high-performance polymer and quantified the effects of the cyclopentyl group on the material's thermal properties, such as glass transition temperature and activation energy for curing. uakron.eduacs.org This research exemplifies the modern trend in organosilicon chemistry: leveraging the foundational principles established by pioneers like Kipping to design and synthesize novel monomers for highly advanced and targeted material applications.

Research Findings on Polysiloxanes from this compound

The following table summarizes key findings from research conducted on polysiloxanes synthesized using a cyclopentyl-substituted silane (B1218182) monomer.

| Property | Finding | Source |

| Synthesis Method | Reaction of cyclopentene and dichlorosilane at high pressure (~250 psi) and temperature (120 °C), followed by oligomerization and acid-catalyzed ring-opening polymerization. | uakron.eduacs.org |

| Glass Transition Temperature (Tg) | The presence of rigid cycloaliphatic groups like cyclopentyl significantly increases the Tg compared to standard polydimethylsiloxane (PDMS), which has a Tg of approximately -127 °C. | google.com |

| Curing Kinetics | The activation energy for photo-induced curing of the cyclopentyl-substituted polysiloxane was found to be 111.0 ± 9.2 kJ/mol. This differs from the methyl-substituted equivalent (144.8 ± 8.1 kJ/mol), indicating the bulky side group affects the curing process. | uakron.eduacs.org |

| Application | The resulting polysiloxanes are developed for use as UV-curable coatings, particularly for environments where non-yellowing and protection from UV degradation are required. | uakron.edu |

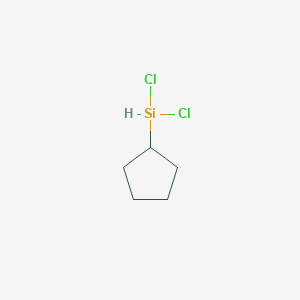

Structure

3D Structure

Properties

Molecular Formula |

C5H10Cl2Si |

|---|---|

Molecular Weight |

169.12 g/mol |

IUPAC Name |

dichloro(cyclopentyl)silane |

InChI |

InChI=1S/C5H10Cl2Si/c6-8(7)5-3-1-2-4-5/h5,8H,1-4H2 |

InChI Key |

JANCCRMYGITTKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)[SiH](Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Cyclopentyldichlorosilane

Direct Synthesis Approaches

The most prominent method for synthesizing cyclopentyldichlorosilane is the direct addition of dichlorosilane (B8785471) to cyclopentene (B43876), a reaction broadly categorized under hydrosilylation.

Halosilane Reactions with Cycloalkenes

The core of the direct synthesis involves the reaction of a halosilane, specifically dichlorosilane (H₂SiCl₂), with a cycloalkene, cyclopentene. This reaction is an example of hydrosilylation, where a silicon-hydrogen bond adds across the carbon-carbon double bond of the alkene.

The hydrosilylation of cyclopentene with dichlorosilane is typically conducted in a pressure-resistant reaction vessel, such as a stainless steel cylinder, to handle the volatile nature of dichlorosilane. While specific high-temperature data for this exact reaction is not extensively detailed in publicly available literature, the general methodology for hydrosilylation of 1-alkenes with dichlorosilane suggests that the reaction can be initiated at moderate temperatures. For instance, a typical procedure involves introducing the reactants into a sealed vessel at low temperatures (e.g., using a liquid nitrogen bath for condensation of dichlorosilane) and then allowing the mixture to warm to a controlled temperature, such as 15°C, under continuous stirring. The onset of the reaction is often marked by a noticeable exotherm, indicating a sudden increase in the reaction mixture's temperature. While high pressures are inherently generated due to the closed system and the vapor pressure of the reactants, externally applied high pressures are not always a prerequisite for the reaction to proceed.

The efficiency and selectivity of the hydrosilylation reaction are significantly influenced by the reaction conditions.

Temperature: The reaction temperature plays a crucial role in the rate of reaction and the formation of by-products. While an initial induction period may be observed, the reaction is often exothermic. Proper temperature control is necessary to prevent runaway reactions and potential pyrolysis, especially when scaling up the synthesis. In some cases, dilution with an inert solvent like hexane can be employed to moderate the reaction temperature.

Pressure: The reaction is typically carried out in a closed system, leading to autogenous pressure from the reactants. A reaction vessel with a high-pressure rating (e.g., up to 300 bar) is often used to ensure safety. core.ac.uk The pressure within the vessel will fluctuate with temperature changes during the reaction.

Stoichiometry: The molar ratio of cyclopentene to dichlorosilane is a critical parameter. An excess of the alkene is often used to ensure complete conversion of the more valuable dichlorosilane and to favor the formation of the desired mono-adduct, this compound.

Alternative Synthetic Routes to Cyclopentyl-Substituted Dichlorosilanes

While hydrosilylation is the primary method, an alternative approach for the synthesis of cyclopentyl-substituted dichlorosilanes involves the use of organometallic reagents. One such route is the reaction of a Grignard reagent, specifically cyclopentylmagnesium bromide, with a silicon tetrachloride or a related silicon halide. In this method, the cyclopentyl group, acting as a nucleophile, displaces a halide on the silicon atom. However, controlling the degree of substitution to selectively obtain the dichlorosilane can be challenging and may lead to a mixture of products with varying numbers of cyclopentyl groups attached to the silicon atom.

Control of Reaction Selectivity and By-product Formation

Achieving high selectivity for this compound and minimizing the formation of unwanted by-products is a key challenge in its synthesis.

Influence of Catalysts (e.g., Chloroplatinic Acid, Rhodium Colloids)

The choice of catalyst is pivotal in directing the outcome of the hydrosilylation reaction.

Chloroplatinic Acid (Speier's Catalyst): Hexachloroplatinic acid (H₂PtCl₆) is a widely used and effective catalyst for the hydrosilylation of alkenes with dichlorosilane. It is typically used in small concentrations and demonstrates high activity. However, platinum-based catalysts can sometimes promote side reactions, such as isomerization of the alkene or formation of undesired isomers.

Rhodium Colloids and Complexes: Rhodium-based catalysts are also employed in hydrosilylation reactions. While specific data on rhodium colloid-catalyzed hydrosilylation of cyclopentene with dichlorosilane is limited, rhodium complexes, in general, can offer different selectivity profiles compared to platinum catalysts. The choice of ligands on the rhodium center can significantly influence the regio- and stereoselectivity of the addition.

The primary by-products in the hydrosilylation of cyclopentene can include isomers of this compound (if applicable, though less likely with a symmetrical cycloalkene) and products of further hydrosilylation if an excess of dichlorosilane is used. Catalyst residues may also need to be removed from the final product.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Cyclopentene | Dichlorosilane | Chloroplatinic Acid | This compound |

| Cyclopentylmagnesium Bromide | Silicon Tetrachloride | N/A | This compound (and other substituted silanes) |

Table 1. Synthetic Routes to this compound

| Parameter | Influence on the Hydrosilylation Reaction |

| Temperature | Affects reaction rate and potential for side reactions like pyrolysis. |

| Pressure | Autogenous pressure develops in a closed system; requires a pressure-rated vessel. |

| Stoichiometry | The molar ratio of reactants influences product distribution and conversion rates. |

| Catalyst | Determines reaction rate and selectivity; common choices include platinum and rhodium compounds. |

Effect of Oxygen Concentration in Hydrosilylation Processes

The concentration of oxygen plays a critical role in the hydrosilylation process for synthesizing this compound, primarily when employing platinum-based catalysts like Karstedt's catalyst or Speier's catalyst. The presence of oxygen can significantly influence the reaction rate and catalyst activity.

Research has indicated that for certain hydrosilylation reactions, the ratio of platinum to oxygen concentration is a critical factor for achieving the maximum reaction rate. An imbalance in this ratio can lead to a decrease in the hydrosilylation rate. For instance, in one study, a significant drop in conversion percentage was observed when the optimal platinum-to-oxygen ratio was not maintained. After 1400 minutes, only 66% conversion was achieved, highlighting the importance of controlling oxygen levels. google.com

However, the necessity of oxygen is not universal across all hydrosilylation reactions. In an experiment involving a 1:1 molar ratio of methyldichlorosilane and 1-hexene with chloroplatinic acid as the catalyst, the reaction proceeded vigorously after being degassed with argon to remove oxygen. google.com This suggests that for some substrate and catalyst systems, oxygen is not a prerequisite for the reaction to occur.

The mechanism through which oxygen affects the reaction is complex and can involve the stabilization of catalytically active platinum species. It is generally understood that many platinum catalysts, such as Karstedt's catalyst, are precursors to the active Pt(0) species. The formation of these active species can be influenced by the presence of cocatalysts or promoters, which may include controlled amounts of oxygen.

It is also important to note that excessive oxygen can lead to catalyst deactivation through the formation of inactive platinum oxides. This deactivation can contribute to an increase in undesired side reactions, such as dehydrogenative silylation. mdpi.comnih.gov Therefore, precise control over the oxygen concentration is essential for optimizing the hydrosilylation process.

Table 1: Effect of Oxygen on Hydrosilylation Conversion

| Reactants | Catalyst | Oxygen Condition | Time (minutes) | Conversion (%) |

| Silicon Hydride & Unsaturated Compound | Platinum-based | Non-optimal Pt:O₂ ratio | 1400 | 66 google.com |

| Methyldichlorosilane & 1-Hexene | Chloroplatinic Acid | Degassed (Argon Purge) | Not Specified | Vigorous Reaction google.com |

Strategies for Enhancing Product Purity and Yield

Achieving high purity and yield of this compound is a primary objective in its synthesis. Several strategies can be employed throughout the manufacturing process, from reactant preparation to reaction condition optimization and product purification.

Reactant Purification: The purity of the starting materials, cyclopentene and dichlorosilane, is fundamental. Prior to the reaction, it is often beneficial to treat or purify the unsaturated cyclopentene. google.com Common methods for purifying unsaturated organic compounds include distillation and treatment with alumina, which can remove impurities that might interfere with the catalyst or the reaction itself. google.com

Catalyst Selection and Activity: The choice of catalyst is crucial. Platinum-based catalysts like Speier's and Karstedt's are highly active for hydrosilylation. mdpi.comnih.gov However, their high activity can sometimes lead to low selectivity and the formation of byproducts. mdpi.comnih.gov The formation of colloidal platinum(0) particles during the reaction is associated with catalyst deactivation and an increase in undesired processes. mdpi.comnih.gov Recent advancements have explored caged platinum catalysts that exhibit higher activity and selectivity than traditional catalysts, potentially leading to higher yields of the desired product. nih.gov

Control of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reactant ratios is critical. The hydrosilylation of 1-alkenes with dichlorosilane has been shown to be an efficient method for preparing di-n-alkyldichlorosilanes. core.ac.uk However, side reactions can occur, particularly with functionalized alkenes, which may be accompanied by catalyst precipitation. core.ac.uk In some cases, a two-step synthesis approach, where the monoadduct is first formed and purified before the second hydrosilylation step, can lead to better yields. core.ac.uk

Inhibitors and Byproduct Formation: To prevent premature reactions and control the reaction rate, inhibitors are often used. researchgate.net These inhibitors form relatively inert complexes with platinum at room temperature, preventing unwanted side reactions during storage or mixing. mdpi.comnih.gov Common byproducts in hydrosilylation reactions include products of dehydrogenative silylation and Si-Si bond formation. mdpi.comnih.gov Careful control of reaction conditions and catalyst selection can minimize the formation of these impurities.

Advanced Optimization Techniques: Modern approaches to reaction optimization, such as the use of automated continuous flow platforms combined with Bayesian optimization, can rapidly identify the ideal reaction conditions for maximizing yield. nih.gov These methods allow for the simultaneous optimization of multiple reaction parameters, leading to a more efficient and higher-yielding synthesis. nih.gov

Purification of the Final Product: After the reaction is complete, standard purification techniques such as distillation are employed to isolate the this compound from any remaining reactants, catalyst residues, and byproducts. The effectiveness of the purification process is a key determinant of the final product's purity.

Table 2: Summary of Strategies for Purity and Yield Enhancement

| Strategy | Description | Key Considerations |

| Reactant Purification | Pre-treatment of cyclopentene and dichlorosilane. | Methods include distillation and alumina treatment to remove impurities. google.com |

| Catalyst Selection | Use of highly active and selective catalysts. | Caged platinum catalysts can offer higher turnover frequencies than traditional ones. nih.gov |

| Reaction Control | Optimization of temperature, pressure, and reactant ratios. | A two-step synthesis may improve yields for certain substrates. core.ac.uk |

| Use of Inhibitors | To prevent premature reactions and control reaction rates. | Helps to minimize side reactions during handling and storage. mdpi.comnih.govresearchgate.net |

| Advanced Optimization | Employing automated systems and algorithms for process optimization. | Bayesian optimization in continuous flow systems can accelerate the identification of optimal conditions. nih.gov |

| Product Purification | Isolation of the final product. | Distillation is a common method for separating this compound from impurities. |

Polymerization and Oligomerization Mechanisms Involving Cyclopentyldichlorosilane

Oligomerization Pathways to Cyclic Siloxane Species

The initial step in converting cyclopentyldichlorosilane into silicon-based polymers is its transformation into cyclic siloxane oligomers. This occurs through a hydrolysis and condensation pathway, resulting in a mixture of cyclic species of varying ring sizes.

The conversion of this compound into low molecular weight cyclic oligomers is initiated by hydrolysis. In this reaction, the two chlorine atoms on the silicon are replaced by hydroxyl (-OH) groups, forming the unstable intermediate, cyclopentylsilanediol. This diol is highly reactive and readily undergoes intermolecular condensation, where molecules combine, eliminating water to form siloxane (Si-O-Si) bonds.

This condensation process can lead to the formation of both linear and cyclic oligomers. However, under specific conditions, particularly in dilute solutions, the formation of cyclic species is favored. The intramolecular "backbiting" of a linear chain can also lead to the formation of these cyclic compounds. The most commonly formed species are the cyclopentyl-substituted cyclotrisiloxane (B1260393) and cyclotetrasiloxane.

Table 1: Illustrative Example of Cyclic Oligomer Distribution from Dialkyldichlorosilane Hydrolysis

| Cyclic Oligomer | Number of Siloxane Units (n) | Typical Yield (%) |

| Cyclotrisiloxane | 3 | 5 - 15 |

| Cyclotetrasiloxane | 4 | 40 - 60 |

| Cyclopentasiloxane | 5 | 10 - 20 |

| Higher Oligomers (>5) | >5 | 5 - 10 |

| Linear Oligomers | - | 10 - 20 |

Note: This table represents a generalized distribution for the hydrolysis of a generic dialkyldichlorosilane. The specific yields for this compound may vary based on reaction conditions and the steric influence of the cyclopentyl group.

Key factors include:

Concentration: The hydrolysis and condensation of dichlorosilanes at high concentrations tend to favor the formation of linear polymers. Conversely, conducting the reaction under high-dilution conditions promotes intramolecular condensation, leading to a higher yield of cyclic oligomers.

Temperature: Reaction temperature can affect the rates of both the condensation and the ring-opening/rearrangement reactions, thereby altering the final equilibrium distribution of cyclic oligomers.

Solvent: The choice of solvent can influence the solubility of the intermediates and the conformation of the growing siloxane chains, which in turn affects the probability of cyclization.

Catalyst: The presence of acid or base catalysts can significantly accelerate condensation and influence the equilibrium between different ring sizes and linear chains.

Polymerization Processes for High Molecular Weight Polysiloxanes

To obtain high molecular weight polymers, the cyclic oligomers synthesized in the first stage are used as monomers in a subsequent polymerization process. The most common method for this is Ring-Opening Polymerization (ROP).

Ring-Opening Polymerization (ROP) is a chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to add it to the chain. gelest.com This process is essential for transforming low-viscosity cyclic siloxanes into high molecular weight linear polysiloxanes. nih.govmdpi.com Both anionic and cationic initiators can be used to catalyze the ROP of cyclosiloxanes. gelest.com The choice of initiator is critical as it can influence the reaction kinetics and the properties of the final polymer. nih.gov

The polymerization of cyclopentyl-substituted cyclic oligomers is expected to be influenced by the steric hindrance of the cyclopentyl groups. This can affect the rate of polymerization compared to less hindered monomers like octamethylcyclotetrasiloxane (B44751) (D4).

Acid-catalyzed ROP, also known as cationic ring-opening polymerization (CROP), is a widely used method for synthesizing polysiloxanes. mdpi.com Strong protic acids, such as trifluoromethanesulfonic acid, are common initiators. mdpi.com

The mechanism generally involves the following steps:

Initiation: The acid protonates a siloxane oxygen atom in the cyclic monomer, making the silicon atom more electrophilic.

Propagation: The activated monomer is attacked by another monomer molecule or the growing polymer chain, leading to the opening of the ring and the extension of the polymer chain. The active species are often siloxonium ions. nih.gov

Chain Transfer and Termination: Side reactions like intramolecular chain transfer (backbiting), where the growing chain end attacks a siloxane bond on its own chain to form a new cyclic species, can occur. nih.gov Intermolecular chain transfer between different polymer chains can also happen, leading to a broader molecular weight distribution. Termination can occur through reaction with impurities or by deliberate addition of a quenching agent.

The kinetics of CROP can be complex. The polymerization rate is influenced by the concentration of the monomer and the catalyst, the temperature, and the specific type of cyclic monomer used. The presence of water can also complicate the kinetics, acting as both a co-initiator and a chain transfer agent. mdpi.com

Table 2: Representative Kinetic Parameters for Cationic ROP of Cyclosiloxanes

| Parameter | Typical Value Range | Factors Influencing the Value |

| Rate of Polymerization (Rp) | Variable | Monomer concentration, Catalyst concentration, Temperature, Monomer ring strain |

| Activation Energy (Ea) | 40 - 80 kJ/mol | Catalyst type, Monomer structure |

| Reaction Order (Monomer) | Typically 1st order | Specific reaction mechanism |

| Reaction Order (Catalyst) | Typically 1st order | Catalyst activity and concentration |

Note: This table provides typical values for the cationic ROP of common cyclosiloxanes. Specific kinetic studies on cyclopentyl-substituted cyclosiloxanes are required to determine the precise values for this system.

Achieving control over the molecular weight and architecture of the final polymer is crucial for tailoring its properties for specific applications. In ROP, this control can be exerted through several strategies.

The molecular weight of the resulting polysiloxane is primarily controlled by the molar ratio of the monomer to the initiator ([M]/[I]). nih.gov In a controlled or "living" polymerization, where termination and chain transfer reactions are minimized, the number-average molecular weight (Mn) increases linearly with monomer conversion.

Another common method for controlling molecular weight is the use of end-capping agents or chain blockers. These are typically non-polymerizable siloxanes, such as hexamethyldisiloxane (B120664) (MM), which react with the growing polymer chain end, effectively terminating its growth. By adjusting the amount of the chain blocker, the average chain length of the final polymer can be precisely controlled.

The architecture of polymers produced via ROP is typically linear. To create more complex architectures, such as branched or star-shaped polymers, multifunctional initiators or monomers containing branching points would need to be incorporated into the polymerization system. For cyclopentyl-substituted polysiloxanes, these principles allow for the synthesis of materials with a predictable range of molecular weights and defined linear structures. nih.gov

Cationic Polymerization of Cyclopentyl-Substituted Siloxane Monomers

The cationic ring-opening polymerization (ROP) of cyclic siloxane monomers containing cyclopentyl groups is a key method for synthesizing polysiloxanes with cycloaliphatic substituents. This process is typically initiated by acidic catalysts.

In a study on cycloaliphatic siloxane copolymers, block copolymers were synthesized using cyclopentyl-substituted cyclic oligomers through a ring-opening polymerization mechanism. uakron.edu The catalyst employed for this polymerization was Amberlyst-15, a strongly acidic ion-exchange resin. uakron.edu The use of such an acidic catalyst is characteristic of a cationic polymerization pathway. The polymerization process involves the protonation of a siloxane oxygen atom in the cyclic monomer, leading to the formation of a reactive cationic species. This cation then attacks another monomer, propagating the polymer chain.

The general mechanism for the cationic ROP of cyclosiloxanes can be described in the following stages:

Initiation: A proton from the acid catalyst attacks a siloxane oxygen atom on the cyclopentyl-substituted cyclic monomer, forming a siloxonium ion.

Propagation: The initiated monomer attacks another cyclic monomer, opening its ring and extending the polymer chain. This process repeats, leading to the growth of the polymer.

Termination/Chain Transfer: The polymerization can be terminated by various reactions, including reaction with a counter-ion or transfer of a proton to another monomer or solvent molecule.

The incorporation of the bulky cyclopentyl group influences the reactivity of the monomers and the properties of the resulting polymers. The glass transition temperatures (Tg) of copolymers containing cyclopentyl substituents are found to be intermediate between those of the respective homopolymers. uakron.edu

Table 1: Catalyst Used in Cationic ROP of Cyclopentyl-Substituted Siloxane Monomers

| Catalyst | Monomer Type | Polymer Type | Reference |

|---|---|---|---|

| Amberlyst-15 | Cyclopentyl-substituted cyclic oligomers | Block copolymers | uakron.edu |

Heterofunctional Polymerization Approaches

Heterofunctional polymerization provides a direct route to polysiloxanes from monomers with different reactive functional groups. In the context of this compound, this typically involves the reaction of the Si-Cl bonds with hydroxyl groups.

A notable example is the synthesis of random copolymers through the hydrolytic condensation of dithis compound. uakron.edu This process involves the reaction of the dichlorosilane (B8785471) with water. The hydrolysis of the chloro groups on the silicon atom leads to the formation of silanol (B1196071) (Si-OH) intermediates. These silanols are highly reactive and readily undergo condensation with either another silanol or a chlorosilane, eliminating water or hydrogen chloride, respectively, to form siloxane (Si-O-Si) linkages.

Hydrolysis: n (C5H9)2SiCl2 + 2n H2O → n (C5H9)2Si(OH)2 + 2n HCl

Condensation: n (C5H9)2Si(OH)2 → [-(C5H9)2SiO-]n + n H2O

This method allows for the direct synthesis of poly(dicyclopentylsiloxane). When co-hydrolyzed with other dichlorosilanes, such as dimethyldichlorosilane, random copolymers are produced. uakron.edu The structure of these random copolymers can be identified using NMR spectroscopy. uakron.edu

Another heterofunctional approach is the reaction of dichlorodiorganosilanes with dipotassium (B57713) dimethylsilanolate salts, which has been used to produce alternating siloxane/siloxane copolymers through a liquid/solid interfacial polymerization process. researchgate.net This demonstrates the versatility of using dichlorosilanes in condensation reactions with various hydroxyl-containing species to create specific polymer architectures. While not explicitly detailed for this compound in the available literature, this method represents a potential pathway for the synthesis of strictly alternating copolymers containing cyclopentylsiloxane units.

Table 2: Heterofunctional Polymerization Involving Dithis compound

| Co-reactant | Polymerization Method | Resulting Polymer | Reference |

|---|---|---|---|

| Water (with Dimethyldichlorosilane) | Hydrolytic condensation | Random copolymer | uakron.edu |

Material Science Applications Derived from Cyclopentyldichlorosilane Precursors

Engineering of Advanced Polysiloxane-Based Materials

Cyclopentyldichlorosilane serves as a critical precursor in the synthesis of advanced polysiloxane-based materials. The incorporation of the cyclopentyl group onto the siloxane backbone imparts unique properties compared to traditional polydimethylsiloxanes.

Synthesis of Cycloaliphatic Substituted Polysiloxanes

The synthesis of cyclopentyl-substituted polysiloxanes is a multi-step process. It begins with the reaction of a cycloalkene, such as cyclopentene (B43876), with dichlorosilane (B8785471). This reaction is typically conducted under high pressure (approximately 250 psi) and high temperature (120 °C) to yield the desired this compound. nih.gov

Following the initial synthesis of the chlorosilane monomers, they undergo an oligomerization step to produce cyclic oligomers. These oligomers are characterized by a low molecular weight, typically around 2,000 g/mol . nih.gov The final high-molecular-weight polysiloxanes are then produced through a ring-opening polymerization of these cyclic oligomers. nih.gov For instance, an acid-catalyzed ring-opening polymerization can yield polysiloxanes with molecular weights as high as 45,000 g/mol . nih.gov Alternatively, a base-catalyzed polymerization using a terminator like 1,3-bis(3-aminopropyl)tetramethyldisiloxane can produce amine-terminated polysiloxanes with molecular weights around 9,000 g/mol . researchgate.net A small number of silane (B1218182) groups (R-Si-H) are intentionally incorporated along the backbone to prevent crystallization, ensuring the final product is a relatively low-viscosity liquid. researchgate.net

Functionalization Strategies for Polysiloxane Backbones (e.g., Epoxy, Alkoxy Silane Groups)

To facilitate crosslinking and adhesion to other materials, the polysiloxane backbone is often functionalized with reactive groups. Hydrosilylation is a fundamental reaction used to introduce these functionalities. nih.govsol-gel.net This process can be used to attach a variety of groups, including cycloaliphatic epoxides and alkoxysilanes, to the polysiloxane chain. nih.gov

These functional groups enable different curing mechanisms:

Ambient Temperature Cure: Achieved with amine and glycidyl epoxide functionalities. nih.gov

UV Cure: Cationic UV-curing is possible with cyclohexene epoxide groups, while radical UV-curing can be initiated with acrylic groups. nih.gov

Moisture Cure: Enabled by the presence of alkoxysilane groups. nih.gov

For example, amine-terminated cyclopentyl-substituted polysiloxanes can be mixed with a cycloaliphatic epoxy-functionalized polysiloxane to produce crosslinked epoxy-amine films. researchgate.net This demonstrates how different functionalization strategies can be combined to create versatile and curable material systems.

Organic-Inorganic Hybrid Materials (Ceramers)

This compound-derived polysiloxanes are key components in the creation of organic-inorganic hybrid materials, often referred to as ceramers. These materials combine the properties of organic polymers (flexibility, toughness) with those of inorganic materials (thermal stability, hardness) at a molecular scale.

Formation of Metal-Oxo Clusters within Polysiloxane Matrices (e.g., Zinc, Zirconium)

An important application of these functionalized polysiloxanes is in the formation of inorganic hybrid materials containing metal-oxo clusters derived from sol-gel precursors. researchgate.net The polysiloxane acts as a binder or continuous phase for these clusters. For instance, a liquid zirconium hybrid resin (Zr–QR) can be synthesized through sol-gel reactions of zirconium butoxide with silanol-terminated polydimethylsiloxane (B3030410) and an epoxy-functional silane. researchgate.net This zirconium resin can then be used to accelerate the curing of silicone-modified cycloaliphatic epoxy composites, demonstrating the integration of zirconium clusters into the polymer matrix. researchgate.net The resulting hybrid materials show enhanced thermal stability and flexibility. researchgate.net

Interlocking Network Formation via Multi-Reactive Groups

The formation of a robust, interlocking network is crucial for the performance of these hybrid materials. This is achieved by using polysiloxanes that possess multiple types of reactive groups. The continuous phase of the hybrid is composed of an elastomeric polysiloxane functionalized with cycloaliphatic epoxide groups. researchgate.net These epoxy groups can polymerize to form the primary crosslinked organic network.

Simultaneously, pendant alkoxy silane groups on the polysiloxane backbone serve as coupling agents. researchgate.net These groups form a network between the metal-oxo clusters and the crosslinked polysiloxane, effectively creating a covalent linkage between the organic and inorganic phases. researchgate.net This dual-functionality allows for the creation of a co-continuous morphology, where the organic and inorganic networks are interpenetrated, leading to significant reinforcement of the material. rsc.org

High-Performance Coatings and Films

The unique chemical structure of cyclopentyl-substituted polysiloxanes makes them highly suitable for high-performance coatings and films, offering superior durability, thermal stability, and tunable mechanical properties.

The presence of the bulky cyclopentyl substituent on the siloxane backbone significantly influences the properties of the final cured film. Compared to a standard methyl-substituted polysiloxane, the cycloaliphatic group raises the glass transition temperature (Tg). nih.gov For example, a crosslinked epoxy-amine film made from a cyclopentyl-substituted polysiloxane exhibits a glass transition temperature of 29.5 ± 0.7 °C. researchgate.net

Research on thermally cured films has shown that increasing the steric bulk of the substituent (from methyl to cyclopentyl) leads to increased hardness, adhesion, and solvent resistance. The photoinduced curing kinetics are also affected, with the activation energy for cyclopentyl-substituted polysiloxanes being 111.0 ± 9.2 kJ/mol, which is lower than that for methyl-substituted polysiloxanes (144.8 ± 8.1 kJ/mol), indicating a faster curing rate. nih.gov These coatings demonstrate excellent UV resistance and color retention, making them suitable for demanding applications such as aerospace and protective coatings for infrastructure. sol-gel.netnih.gov

Below is a data table summarizing key properties of films derived from different polysiloxane substituents.

| Property | Methyl-Substituted Polysiloxane | Cyclopentyl-Substituted Polysiloxane | Cyclohexyl-Substituted Polysiloxane |

| Glass Transition Temperature (Tg) | Lower | 29.5 ± 0.7 °C researchgate.net | 38.6 ± 0.7 °C researchgate.net |

| Curing Activation Energy (Cationic) | 144.8 ± 8.1 kJ/mol nih.gov | 111.0 ± 9.2 kJ/mol nih.gov | 125.7 ± 8.5 kJ/mol nih.gov |

| Hardness | Increases with substituent size | Higher than Methyl | Higher than Cyclopentyl |

| Adhesion | Increases with substituent size | Higher than Methyl | Higher than Cyclopentyl |

| Solvent Resistance | Increases with substituent size | Higher than Methyl | Higher than Cyclopentyl |

Development of Protective Coatings for Demanding Environments (e.g., Space Coatings)

The unique properties of polysiloxanes derived from this compound make them suitable for protective coatings in harsh environments, such as those encountered in aerospace applications. researchgate.net The space environment presents extreme challenges, including exposure to energetic radiation, vacuum, and significant temperature fluctuations, which can degrade materials over time. materion.comlunainc.com

Coatings designed for space applications must be lightweight, durable, and resistant to atomic oxygen and UV radiation. google.comspacefoundation.org Silicon-based materials, particularly those derived from organosilicon precursors, are sought for these applications. Cycloaliphatic silicones, including those synthesized from cyclopentyl-substituted monomers, have been utilized in UV-cured formulations with sol-gel precursors for aerospace coatings. researchgate.net The inherent low surface energy of these silicones also makes them potential candidates for anti-fouling and release coatings. researchgate.net The development of such specialized coatings is critical for protecting sensitive components and ensuring the longevity and reliability of spacecraft and satellites. lunainc.comnasa.gov

Photo-Curable Polysiloxane Systems and Curing Kinetics

Photo-curable polysiloxane systems offer significant advantages, including rapid, on-demand curing at ambient temperatures, which is beneficial for sensitive substrates. nih.gov A synthetic pathway has been developed to create cationically polymerizable polysiloxanes containing cyclopentyl groups, starting from the reaction of cyclopentene and dichlorosilane at high temperature and pressure to yield this compound. researchgate.net This monomer is then oligomerized and subsequently polymerized via acid-catalyzed ring-opening to produce high molecular weight polysiloxanes. researchgate.net These polymers are then functionalized with cycloaliphatic epoxy and alkoxysilane groups to make them photo-curable. researchgate.net

The curing kinetics of these specialized polysiloxanes have been investigated using photodifferential scanning calorimetry. Research shows that the cycloaliphatic substituents, such as the cyclopentyl group, influence the curing kinetics and raise the glass transition temperature when compared to a standard methyl-substituted polysiloxane. researchgate.net The activation energy required for the photo-curing process is notably lower for cyclopentyl-substituted polysiloxanes than for their methyl-substituted counterparts, indicating a more efficient curing process. researchgate.net

| Pendant Group | Activation Energy (kJ/mol) |

|---|---|

| Methyl | 144.8 ± 8.1 |

| Cyclopentyl | 111.0 ± 9.2 |

| Cyclohexyl | 125.7 ± 8.5 |

The resulting UV-cured coatings also exhibit desirable surface properties, such as high contact angles and low surface tension, which are important for applications requiring hydrophobicity and easy release. researchgate.net

| Curing Method | Contact Angle | Surface Tension (mJ/m²) |

|---|---|---|

| UV Light | 103° ± 0.05 | 10.93 ± 0.05 |

| Visible Light | 102° | 11.42 ± 0.05 |

Electronic Materials and Dielectrics

Exploration of Low-k Dielectric Materials from Organosilicon Precursors

In semiconductor manufacturing, the performance of integrated circuits is increasingly limited by the resistance-capacitance (RC) time delay in the interconnects that wire the transistors together. researchgate.netmdpi.com To mitigate this delay, there is a critical need to replace the traditional insulating material, silicon dioxide (SiO₂), with materials that have a lower dielectric constant (k). wikipedia.orgresearchgate.net These "low-k" materials reduce parasitic capacitance between metal lines, enabling faster switching speeds and lower power consumption. wikipedia.orgavs.org

| Material | Typical Dielectric Constant (k) |

|---|---|

| Silicon Dioxide (SiO₂) | ~3.9 |

| Organosilicate Glass (Carbon-Doped Oxide) | 2.7–3.3 |

| Air | ~1.0 |

Advanced Spectroscopic Characterization and Structural Analysis of Cyclopentyldichlorosilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organosilicon compounds by probing the magnetic environments of atomic nuclei such as ¹H and ²⁹Si.

The ¹H NMR spectrum of cyclopentyldichlorosilane is characterized by signals corresponding to the protons of the cyclopentyl ring. The chemical environment of these protons is significantly influenced by the electronegative dichlorosilyl (-SiCl₂) group. This group withdraws electron density, causing the protons on the cyclopentyl ring to be deshielded and to resonate at a lower field (higher ppm value) compared to unsubstituted cyclopentane.

The spectrum is expected to show two main groups of signals:

Methine Proton (-CH-Si): The single proton on the carbon atom directly bonded to the silicon (the α-proton) is the most deshielded due to its proximity to the -SiCl₂ group. Its signal is expected to appear as a complex multiplet further downfield.

Methylene (B1212753) Protons (-CH₂-): The remaining eight protons on the four methylene groups of the cyclopentyl ring will appear as a series of overlapping multiplets in a more upfield region compared to the methine proton. The complexity of these signals arises from spin-spin coupling between adjacent, non-equivalent protons within the puckered ring structure.

Due to the complex coupling patterns within the cyclopentyl ring, precise assignment of each methylene proton is challenging and often results in broad, overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH -(CH₂)₄ | 1.5 - 2.0 | Multiplet | 1H |

| Si-CH-(CH₂ )₄ | 1.2 - 1.8 | Multiplet | 8H |

Silicon-29 (B1244352) Nuclear Magnetic Resonance (²⁹Si NMR) for Silicon Environments

²⁹Si NMR spectroscopy provides direct insight into the electronic environment of the silicon atom. The chemical shift of the silicon nucleus in this compound is primarily influenced by the substituents attached to it: one cyclopentyl group and two chlorine atoms. The presence of two electronegative chlorine atoms causes a significant downfield shift for the silicon resonance. For dialkyldichlorosilanes (R₂SiCl₂), the ²⁹Si chemical shifts typically appear in the range of +30 to +35 ppm relative to tetramethylsilane (B1202638) (TMS). Therefore, this compound is expected to exhibit a single resonance peak within this characteristic range. northwestern.edu

Table 2: Predicted ²⁹Si NMR Chemical Shift for this compound

| Silicon Environment | Predicted Chemical Shift (δ, ppm) |

| (C₅H₉ )SiCl₂ | +30 to +35 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound displays absorption bands corresponding to the vibrations of its specific chemical bonds. The most prominent and diagnostic peaks are those associated with the silicon-chlorine and silicon-carbon bonds, as well as the various C-H bonds of the cyclopentyl ring.

Key diagnostic absorptions include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂) groups of the cyclopentyl ring.

C-H Bending: Absorptions around 1450 cm⁻¹ correspond to the scissoring or bending vibrations of the C-H bonds.

Si-C Stretching: The stretching vibration of the silicon-carbon bond typically appears in the fingerprint region of the spectrum.

Si-Cl Stretching: The silicon-chlorine bonds give rise to strong, characteristic absorptions in the far-infrared region, typically between 450 and 625 cm⁻¹. sciepub.comresearchgate.net Dichlorosilanes often show two distinct bands corresponding to asymmetric and symmetric stretching modes. researchgate.net

Si-O-Si Stretching: The presence of a strong, broad band in the 1000-1130 cm⁻¹ region would indicate the partial hydrolysis of the Si-Cl bonds and the formation of siloxane (Si-O-Si) linkages. gelest.com This band would not be present in a pure, anhydrous sample.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-H (Alkyl) | Bending | ~1450 |

| Si-C | Stretching | 650 - 800 |

| Si-Cl | Stretching (asymmetric & symmetric) | 450 - 625 |

| Si-O-Si (if hydrolyzed) | Stretching | 1000 - 1130 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, as it is particularly sensitive to symmetric and less polar bonds. azom.com For this compound, the Raman spectrum would be expected to show strong signals for the symmetric stretching vibrations of the Si-Cl and Si-C bonds. The C-H and C-C bond vibrations of the cyclopentyl ring also produce characteristic Raman signals. The spectra of chlorosilanes are generally well-differentiated, allowing for clear identification of key components in a mixture. endress.com

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| Si-C | Symmetric Stretch | 600 - 750 |

| Si-Cl | Symmetric Stretch | 400 - 550 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

The mass spectrum of this compound is distinguished by the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% natural abundance) and ³⁷Cl (24.2% natural abundance). libretexts.org A molecule containing two chlorine atoms, such as this compound, will exhibit a unique cluster of peaks for the molecular ion (M⁺) and its fragments containing both chlorine atoms. This cluster consists of three main peaks:

M⁺: The peak corresponding to the molecule containing two ³⁵Cl isotopes.

[M+2]⁺: The peak for the molecule containing one ³⁵Cl and one ³⁷Cl isotope.

[M+4]⁺: The peak for the molecule containing two ³⁷Cl isotopes.

The expected relative intensity ratio for this [M]⁺:[M+2]⁺:[M+4]⁺ cluster is approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound. libretexts.orgnih.gov

Common fragmentation pathways in the mass spectrometer would likely involve the cleavage of the Si-Cl and Si-C bonds. Expected fragment ions would include:

[M-Cl]⁺: Loss of a single chlorine atom. This fragment would still show the isotopic signature of one chlorine atom (a pair of peaks separated by 2 m/z with a ~3:1 intensity ratio).

[M-C₅H₉]⁺: Loss of the cyclopentyl group, resulting in the [SiHCl₂]⁺ fragment.

[C₅H₉]⁺: The cyclopentyl cation.

This predictable isotopic pattern and fragmentation are invaluable for the unambiguous identification of this compound in complex mixtures. longdom.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weights of thermally labile or non-volatile molecules, including organosilicon compounds. metwarebio.comnih.gov This method facilitates the transfer of ions from a solution into the gas phase, allowing for the analysis of intact molecular ions with minimal fragmentation. metwarebio.comnih.gov For silyl (B83357) organic compounds, ESI-MS typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺, providing a clear indication of the molecular weight. nih.gov

To gain structural insights, tandem mass spectrometry (ESI-MS/MS) is employed. In this technique, a specific precursor ion, such as the molecular ion of a this compound derivative, is selected and subjected to collision-induced dissociation (CID). nih.govnih.gov The resulting fragment ions are then mass-analyzed, producing a fragmentation pattern that serves as a fingerprint for the molecule's structure. The analysis of these fragmentation pathways is crucial for the characterization of novel silicon-based compounds. nih.govrsc.org For instance, studies on silyl-indole derivatives show characteristic cleavages, such as the loss of a phenyl group from the parent ion. nih.gov The fragmentation patterns of silyl-pyranose compounds have also been analyzed, identifying characteristic product ions that help confirm the compound's structure. nih.gov

The table below illustrates a typical fragmentation analysis for a silyl-indole compound, showcasing the precursor ion and its major fragments observed in an ESI-MS/MS experiment.

| Precursor Ion (m/z) | Collision Energy (eV) | Major Fragment Ions (m/z) | Proposed Neutral Loss |

| 356 [M+H]⁺ | 20 | 298 | C₄H₁₀ (tert-butyl group) |

| 356 [M+H]⁺ | 20 | 279 | C₆H₅ (phenyl group) |

| 356 [M+H]⁺ | 20 | 201 | C₁₂H₁₀ (diphenyl group) |

Data derived from the fragmentation pathway of 1-[(1,1-dimethylehtyl)diphenylsilyl]-1H-indole. nih.gov

X-ray Diffraction (XRD) and Crystallographic Studies

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation of Derivatives

Research on cyclopentadienyl-functionalized silylenes has successfully utilized SCXRD to confirm molecular structures. nih.gov In one such study, the crystal structure of a derivative revealed that the silylene unit binds directly to the cyclopentadienyl (Cp) ring. nih.gov The analysis provided exact bond lengths, such as the Si-C1 bond of 1.972(2) Å, which falls within the expected range for a carbon-silicon single bond. nih.gov Similarly, crystallographic studies of silyl-substituted cyclopentadienyl complexes with metals like Hafnium (Hf) have detailed the coordination environment and precise bond distances, such as Hf-Si bond lengths, which are influenced by the steric bulk of the silyl groups. nih.gov These studies are crucial for understanding the structural effects of silyl substitution on cyclopentadienyl ligands. nih.gov

The following table presents selected crystallographic data obtained from the single-crystal X-ray diffraction analysis of a cyclopentadienyl-functionalized silylene derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Si-N1 Bond Length (Å) | 1.8731(13) |

| Si-C1 Bond Length (Å) | 1.972(2) |

| C1-C2 Bond Length (Å) | 1.492(2) |

| C2-C3 Bond Length (Å) | 1.352(2) |

Crystallographic data for a cyclopentadienyl functionalized silylene. nih.gov

Thermal Analysis for Reaction Monitoring and Polymerization Studies

Photo-Differential Scanning Calorimetry (Photo-DSC) for Curing Kinetics and Activation Energies

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful thermal analysis technique used to investigate the kinetics of photopolymerization reactions, such as the UV-curing of materials derived from organosilanes. researchgate.net This method measures the heat released during an exothermic curing reaction upon exposure to UV light, providing real-time data on the reaction rate and the extent of conversion. mdpi.comsemanticscholar.org By analyzing the heat flow as a function of time, key kinetic parameters can be determined, including the total heat of polymerization (enthalpy), the rate of polymerization, and the final degree of cure. nih.govnih.gov

Studies on various photocurable systems, such as urethane-acrylates, demonstrate the utility of Photo-DSC in characterizing curing behavior. nih.gov These analyses show that parameters like UV light intensity and temperature significantly influence the curing process. mdpi.comnih.gov Higher temperatures or intensities generally lead to a faster polymerization rate and a higher final conversion of the monomer into a polymer network. nih.govimapsjmep.org The data obtained from isothermal or non-isothermal Photo-DSC experiments can be used in model-free kinetic methods, such as the Friedman analysis, to calculate the apparent activation energy (Ea) of the curing reaction as a function of the degree of conversion. imapsjmep.org This information is critical for optimizing curing conditions and predicting the performance of the final polymeric material.

The table below summarizes Photo-DSC data for the curing of a urethane-dimethacrylate (UrDMA) system, illustrating the effect of temperature on the maximum photopolymerization rate and the total double bond conversion.

| Isothermal Temperature (°C) | Rp,max (1/s) | DBCtotal (%) |

| 5 | 5.25 x 10⁻² | 63.8 |

| 25 | 6.01 x 10⁻² | 72.5 |

| 45 | 6.81 x 10⁻² | 80.6 |

| 65 | 7.63 x 10⁻² | 86.9 |

| 85 | 8.42 x 10⁻² | 92.2 |

Data derived from the photo-curing of a urethane-dimethacrylate (UrDMA) based photo-ink. nih.gov

Computational Chemistry and Theoretical Modeling of Cyclopentyldichlorosilane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For Cyclopentyldichlorosilane, such calculations would provide insights into its molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential. These parameters are crucial for understanding its susceptibility to nucleophilic or electrophilic attack and predicting its behavior in chemical reactions. For instance, DFT has been used to investigate the reaction mechanisms of other chlorosilanes, such as the hydrolysis of trimethylchlorosilane and dichlorosilane (B8785471), revealing the intricate pathways and transition states involved. researchgate.netacs.org A similar approach for this compound would be invaluable in predicting its reactivity with various reagents.

Hypothetical Data on this compound Electronic Properties (Illustrative)

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.3 eV | A larger gap generally suggests higher kinetic stability and lower chemical reactivity. |

Molecular Dynamics Simulations for Polymerization Processes

Molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior of molecules and simulating processes like polymerization. vt.edu For this compound, MD simulations could model the initiation, propagation, and termination steps of its polymerization to form poly(cyclopentylsilane). These simulations can provide atomic-level details of chain growth, conformational changes, and the influence of reaction conditions on the final polymer structure and properties. Studies on the formation of polysiloxane and polysilyne networks have demonstrated the utility of MD in understanding the complex microstructures that arise during polymerization. vt.eduuu.nlresearchgate.net Applying these methods to this compound would help in designing polymers with desired characteristics.

Predictive Models for Reaction Energetics and Pathways

Predictive models, often built upon quantum chemical calculations, are used to forecast the energetics and preferred pathways of chemical reactions. For this compound, these models could predict the activation barriers and reaction energies for various transformations, such as its reduction to cyclopentylsilane or its participation in coupling reactions. Density functional theory has been effectively used to explore the reaction pathways for the disproportionation of dichlorosilane, identifying key intermediates and rate-determining steps. acs.org Similar predictive modeling for this compound would be crucial for optimizing synthetic routes and understanding reaction mechanisms.

Illustrative Reaction Energetics for a Hypothetical this compound Reaction

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| Initial Adsorption on a Surface | 5.2 | -10.8 |

| Si-Cl Bond Cleavage | 25.7 | 15.3 |

Machine Learning Approaches in Organosilicon Compound Design and Synthesis

Machine learning (ML) is an emerging tool in chemistry for accelerating the discovery and optimization of new molecules and materials. researchgate.net In the context of organosilicon chemistry, ML models could be trained on existing data to predict the properties of novel compounds or to optimize the synthesis conditions for known molecules. beilstein-journals.org For the design of new organosilicon compounds with specific properties, generative ML models could propose novel structures, including derivatives of this compound, with desired electronic or material characteristics. Furthermore, ML could be employed to optimize the synthesis of this compound itself by predicting the optimal reaction conditions to maximize yield and purity. beilstein-journals.org While specific applications to this compound are yet to be reported, the potential for ML to guide the design and synthesis of new organosilicon materials is vast. nih.gov

Future Directions and Interdisciplinary Research Prospects

Innovations in Green Synthesis of Cyclopentyldichlorosilane

Traditional synthesis routes for organosilanes often involve multi-stage processes that may utilize hazardous reagents. mdpi.com The future of this compound production will likely focus on "green chemistry" principles to enhance efficiency and reduce environmental impact.

Direct Synthesis: The Müller-Rochow direct process, a cornerstone of industrial organosilicon chemistry, offers a cost-effective method for synthesizing organosilanes. mdpi.com Future research could optimize this process for this compound by developing highly selective catalysts that favor its formation from silicon metal and cyclopentyl chloride. This would minimize the production of less desirable byproducts, streamlining the purification process.

Hydrosilylation Routes: Catalytic hydrosilylation of cyclopentene (B43876) with dichlorosilane (B8785471) (H₂SiCl₂) presents another viable pathway. Innovations in this area may involve the development of novel, non-precious metal catalysts to replace traditional platinum-based catalysts, thereby reducing costs and environmental concerns associated with heavy metals.

Solvent-Free and Alternative Energy Approaches: Research into solvent-free reaction conditions or the use of alternative energy sources like microwave or ultrasound irradiation could significantly reduce reaction times and energy consumption. These methods align with the principles of green chemistry by minimizing waste and improving energy efficiency.

Potential Green Synthesis Pathways

| Synthesis Method | Key Innovation Area | Potential Benefits |

|---|---|---|

| Modified Direct Process | Development of highly selective catalysts | Higher yield of this compound, reduced byproducts, lower purification costs. |

| Catalytic Hydrosilylation | Use of earth-abundant metal catalysts | Reduced cost, mitigation of environmental concerns related to precious metals. |

| Solvent-Free Reactions | Elimination of organic solvents | Reduced waste, lower environmental impact, simplified product work-up. |

| Microwave/Ultrasound-Assisted Synthesis | Application of alternative energy sources | Faster reaction rates, lower energy consumption, improved process efficiency. |

Tailoring of Polysiloxane Properties through Cyclopentyl Substitution

The incorporation of the cyclopentyl group into polysiloxane chains offers a powerful tool for tuning the material's final properties. The steric bulk and hydrophobicity of the cyclopentyl substituent can be leveraged to create polymers with unique characteristics.

Influence on Polymer Backbone and Thermal Properties: The presence of bulky side groups like cyclopentyl is known to restrict the flexibility of the siloxane backbone. mdpi.comresearchgate.net This can lead to an increase in the glass transition temperature (Tg) compared to polydimethylsiloxane (B3030410) (PDMS), which has a very low Tg. researchgate.netnih.gov This modification can extend the useful temperature range of the resulting silicone material. The thermal stability of polysiloxanes is also influenced by the nature of the side groups. gelest.com

Mechanical and Surface Properties: The introduction of cyclopentyl groups can enhance the mechanical strength and alter the surface properties of polysiloxanes. The increased intermolecular interactions due to the bulky groups can lead to materials with higher hardness and improved abrasion resistance. researchgate.net Furthermore, the hydrophobic nature of the cyclopentyl group can be used to create water-repellent surfaces.

Controlled Polymer Architectures: Advanced polymerization techniques, such as living ring-opening polymerization, can be used to synthesize well-defined copolymers containing cyclopentylsiloxane units. rsc.org This allows for precise control over the distribution of the cyclopentyl groups along the polymer chain, enabling the creation of block copolymers or polymers with a gradient of cyclopentyl substitution.

Expected Property Modifications in Cyclopentyl-Substituted Polysiloxanes

| Property | Effect of Cyclopentyl Group | Underlying Mechanism |

|---|---|---|

| Glass Transition Temperature (Tg) | Increase | Increased steric hindrance restricts chain mobility. |

| Thermal Stability | Potential for enhancement | The nature of the side group influences thermo-oxidative stability. gelest.com |

| Mechanical Strength | Increase | Bulky groups can increase intermolecular forces. |

| Hardness | Increase | Reduced chain flexibility and increased crosslink density. researchgate.net |

| Hydrophobicity | Increase | The nonpolar cyclopentyl group repels water. |

Integration of this compound Derivatives in Smart Materials and Responsive Systems

The dual functionality of this compound makes it an ideal precursor for the development of "smart" materials that can respond to external stimuli. The reactive chloro-groups allow for the incorporation of the cyclopentylsilane unit into larger structures, while the cyclopentyl group can be further functionalized to introduce responsive moieties.

Stimuli-Responsive Polysilsesquioxanes: this compound can be used to synthesize bridged polysilsesquioxanes (BPSs), which are hybrid organic-inorganic materials. mdpi.com By incorporating stimuli-responsive organic bridges, materials can be designed to react to changes in pH, light, temperature, or redox potential. mdpi.com These materials have potential applications in controlled drug delivery, sensing, and catalysis.

Functionalized Surfaces and Coatings: The ability of organosilanes to form strong covalent bonds with inorganic substrates makes them excellent candidates for surface modification. mdpi.com this compound derivatives could be used to create smart surfaces with switchable wettability or adhesion. For example, by attaching a photo-responsive molecule to the cyclopentyl group, a surface could be made to switch between hydrophobic and hydrophilic states upon irradiation with light.

Self-Healing Materials: The dynamic nature of siloxane bonds can be exploited to create self-healing materials. By incorporating cyclopentylsiloxane units into a crosslinked polymer network, it may be possible to design materials that can repair themselves after damage. The bulky cyclopentyl groups could influence the dynamics of bond reformation, providing a handle to control the healing process.

Advanced Analytical Techniques for In-situ Monitoring of Reactions and Curing

To fully realize the potential of this compound in advanced materials, it is crucial to have a deep understanding of its reaction kinetics and the curing behavior of the resulting polymers. Advanced analytical techniques that allow for real-time, in-situ monitoring are essential for process optimization and quality control.

Spectroscopic Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: In-line ATR-FTIR spectroscopy is a powerful tool for monitoring the hydrolysis and condensation reactions of organosilanes in real-time. mdpi.comveryst.com By tracking the disappearance of Si-Cl bands and the appearance of Si-O-Si bands, the reaction progress can be followed quantitatively.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for monitoring reactions in aqueous systems. nih.gov It can provide detailed information about the formation of intermediate species during hydrolysis and condensation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR, particularly ²⁹Si NMR, provides detailed structural information about the various silicate and siloxane species present in the reaction mixture. nih.govnih.govuvic.ca This allows for a comprehensive understanding of the polymerization mechanism.

Other In-situ Techniques:

Optical Turbidity Scanning and Dynamic Light Scattering: These techniques are valuable for monitoring the kinetics of sol-gel processes involving organosilanes. nih.govmdpi.com They can track the hydrolysis of the silane (B1218182) precursor and the subsequent condensation and particle formation. nih.govmdpi.com

Mass Spectrometry: Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used to identify and monitor catalytic intermediates in real-time, providing insights into reaction mechanisms. uvic.ca

In-situ Monitoring Techniques for this compound Reactions

| Technique | Information Obtained | Application |

|---|---|---|

| In-line FTIR/Raman | Functional group transformations (e.g., Si-Cl, Si-OH, Si-O-Si) | Monitoring hydrolysis, condensation, and curing kinetics. mdpi.comnih.gov |

| In-situ NMR (¹H, ¹³C, ²⁹Si) | Identification and quantification of reactants, intermediates, and products | Elucidation of reaction mechanisms and polymer microstructure. nih.govuvic.ca |

| Optical Turbidity/DLS | Particle formation and growth | Monitoring sol-gel process kinetics. nih.govmdpi.com |

| Real-Time Mass Spectrometry | Identification of transient intermediates | Mechanistic studies of catalytic reactions. uvic.ca |

Q & A

Q. What are the recommended methods for synthesizing and purifying cyclopentyldichlorosilane in laboratory settings?

this compound is typically synthesized via the reaction of cyclopentyl Grignard reagents with silicon tetrachloride under inert atmospheres (e.g., nitrogen or argon). Key steps include:

- Reaction Conditions : Maintain temperatures between 0–5°C to minimize side reactions like hydrolysis or oligomerization .

- Purification : Fractional distillation under reduced pressure (e.g., 40–60°C at 10–20 mmHg) is critical to isolate the product from chlorosilane byproducts. Monitor purity via gas chromatography (GC) or NMR spectroscopy .

- Handling : Use Schlenk lines or gloveboxes to prevent moisture contamination, which can hydrolyze the compound to silanols .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

A multi-technique approach is essential:

- NMR Spectroscopy : and NMR to confirm the cyclopentyl group's integration and silicon bonding environment. chemical shifts typically appear at 10–20 ppm for dichlorosilanes .

- Infrared (IR) Spectroscopy : Detect Si–Cl stretching vibrations near 500–600 cm .

- Elemental Analysis : Validate chlorine content via titration or energy-dispersive X-ray spectroscopy (EDX) .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile chlorosilanes .

- Spill Management : Neutralize spills with sodium bicarbonate or sand. Avoid water, which can trigger exothermic hydrolysis .

- Storage : Keep in airtight containers under inert gas to prevent hydrolysis. Label containers with hazard warnings (e.g., "Corrosive," "Moisture-Sensitive") .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound with nucleophiles (e.g., alcohols, amines)?

- Kinetic Studies : Use in situ NMR to monitor reaction progress and identify intermediates like alkoxysilanes or aminosilanes .

- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance nucleophilicity. Avoid protic solvents to prevent premature hydrolysis .

- Byproduct Analysis : Employ GC-MS or HPLC to detect HCl or cyclopentanol formation, which indicate competing hydrolysis pathways .

Q. What methodologies are effective for investigating this compound’s thermal decomposition pathways?

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C) to identify decomposition thresholds. Correlate with FTIR or mass spectrometry to detect volatile products like HCl or cyclopentene .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict bond dissociation energies and transition states for Si–Cl cleavage .

Q. How can this compound be utilized in the controlled synthesis of silicon-based polymers?

- Co-polymerization : React with diols or diamines to form polysiloxanes or polycarbosilazanes. Optimize stoichiometry (e.g., 1:1.05 molar ratios) to minimize cross-linking .

- Surface Functionalization : Use self-assembly techniques on oxide substrates (e.g., SiO) to create hydrophobic coatings. Characterize via contact angle measurements and XPS .

Methodological Challenges and Solutions

Q. How should researchers address contradictory data in this compound reactivity studies (e.g., inconsistent yields in hydrolysis reactions)?

- Variable Control : Standardize humidity levels (<5% RH) and solvent drying (e.g., molecular sieves) to reduce moisture interference .

- Cross-Validation : Compare results across multiple analytical methods (e.g., NMR, GC-MS) to distinguish between experimental error and genuine mechanistic variations .

Q. What strategies are recommended for integrating computational chemistry with experimental studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.